2-Ethylfuran (CAS: 3208-16-0) is an alkylated furan, a class of heterocyclic organic compounds recognized for their utility as intermediates in chemical synthesis and as potential next-generation biofuels. Functionally, it is distinguished from the parent furan by an ethyl group at the 2-position, which modifies its physical properties such as boiling point and density, and influences its reactivity and performance characteristics. This compound serves as a flavoring agent, a fragrance component with a characteristic smoky, burnt aroma, and a precursor in the synthesis of more complex molecules. Its procurement is often considered in contexts requiring specific volatility, combustion properties, or organoleptic profiles that differ from other simple furans.
Substituting 2-Ethylfuran with its closest analog, 2-methylfuran, or the parent compound, furan, is often unviable in process-controlled applications. The seemingly minor difference in the alkyl chain length—ethyl versus methyl—creates a significant divergence in physical and reactive properties that are critical for procurement decisions. For instance, the boiling point of 2-Ethylfuran (92-93 °C) is substantially higher than that of 2-methylfuran (~64 °C), directly impacting solvent choice, reaction temperature, and purification via distillation. In biofuel research, alkyl chain length influences key combustion parameters like burning rate and knock resistance. Likewise, in synthetic chemistry, the electronic and steric effects of the ethyl group alter the diene reactivity of the furan ring in cycloaddition reactions compared to less substituted furans, making direct substitution problematic for achieving target yield and selectivity.
2-Ethylfuran offers a distinct advantage in process design and handling safety due to its significantly higher boiling point compared to its closest common analog, 2-methylfuran. Documented sources report the boiling point of 2-Ethylfuran to be 92-93 °C, whereas 2-methylfuran boils at a much lower 63-66 °C. This nearly 30 °C difference is a critical parameter for chemical engineers and process chemists.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 92-93 °C |
| Comparator Or Baseline | 2-Methylfuran: 63-66 °C |
| Quantified Difference | ~28 °C higher than 2-methylfuran |
| Conditions | Atmospheric pressure (760-768 mmHg) |
This higher boiling point allows for a wider operating temperature range in reactions, reduces evaporative losses during handling, and simplifies purification by enabling separation from more volatile reagents or impurities.
The ethyl group at the C2 position modifies the electronic properties of the furan ring, making 2-Ethylfuran a more electron-rich diene for Diels-Alder reactions compared to unsubstituted furan. While direct quantitative rate comparisons are complex, studies on substituted furans show that electron-donating groups, such as alkyl groups, significantly increase reactivity. For example, the nucleophilicity parameter (Mayr's N parameter), a measure of reactivity, is substantially higher for 2-methylfuran (N=3.61) than for furan (N=1.36), and this trend is expected to hold for 2-ethylfuran. This makes 2-ethylfuran a more suitable precursor when higher reaction rates or milder conditions are required for cycloadditions.
| Evidence Dimension | Nucleophilicity (Mayr's N Parameter) |
| Target Compound Data | Inferred to be >3.61 (based on 2-methylfuran) |
| Comparator Or Baseline | Furan: 1.36; 2-Methylfuran: 3.61 |
| Quantified Difference | Significantly more nucleophilic/reactive than unsubstituted furan |
| Conditions | Diels-Alder reaction modeling and kinetics |
For buyers synthesizing complex molecules, selecting 2-ethylfuran over furan can lead to higher yields, faster reaction times, and reduced energy costs by avoiding the need for harsh catalysts or high-pressure conditions.
In flavor and fragrance applications, precise organoleptic profiles are non-negotiable. 2-Ethylfuran is described as having a powerful, smoky, and burnt aroma, with secondary notes of wood and cocoa. This profile is distinct from its common substitute, 2-methylfuran, which is characterized by a chocolate, ethereal, and nutty profile. While both are used in food and fragrance, they are not interchangeable for creating specific flavor accords, such as rum, coffee, or smoky notes, where 2-ethylfuran is particularly useful.
| Evidence Dimension | Primary Odor Profile |
| Target Compound Data | Smoky, burnt, woody |
| Comparator Or Baseline | 2-Methylfuran: Chocolate, ethereal, nutty |
| Quantified Difference | Qualitatively distinct sensory profiles |
| Conditions | Sensory panel evaluation for flavor and fragrance applications |
Procurement for flavor and fragrance applications is driven by specific sensory targets; substituting 2-ethylfuran with 2-methylfuran would fundamentally alter the final product's taste and aroma profile, making it an unacceptable replacement.
In multi-step organic syntheses, particularly those involving subsequent distillations or reactions above 70 °C, 2-Ethylfuran is the right choice over 2-methylfuran. Its higher boiling point (92-93 °C) provides a more stable reaction medium, minimizes material loss to evaporation, and simplifies purification protocols, directly impacting process efficiency and cost.
When developing synthetic routes that rely on the Diels-Alder cycloaddition of a furan moiety, 2-Ethylfuran is a logical choice over unsubstituted furan. The electron-donating ethyl group enhances the diene's reactivity, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields, which are key considerations for process optimization and scaling.
For the creation of flavor and fragrance blends requiring specific smoky, burnt, coffee, or rum notes, 2-Ethylfuran is an essential component. Its organoleptic profile is qualitatively different from other simple alkylfurans like 2-methylfuran, making it a non-interchangeable specialty ingredient for formulators aiming to achieve these specific sensory targets.
Flammable;Acute Toxic